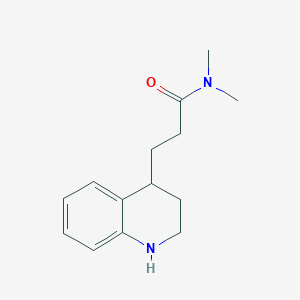
1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one typically involves the reaction of 4-methylthiazole with propenone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use in developing new drugs with fewer side effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazole: A parent compound with similar biological activities.
4-Methylthiazole: Shares the thiazole ring but lacks the propenone group.
2-Aminothiazole: Known for its antimicrobial properties
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H7NOS/c1-3-6(9)7-8-5(2)4-10-7/h3-4H,1H2,2H3 |
InChI-Schlüssel |
AXYVJCRTDULZPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
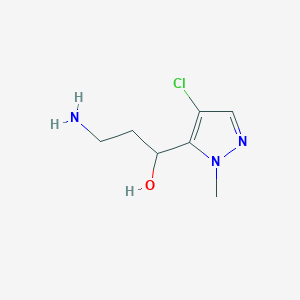
![3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197282.png)
![Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13197283.png)
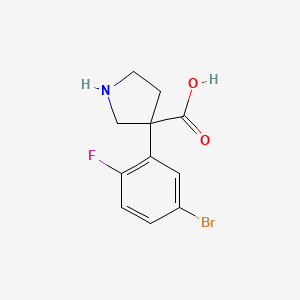
![2-(Chloromethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B13197304.png)
![[4-(Propan-2-yl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13197307.png)
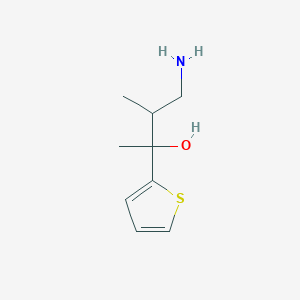
![1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13197319.png)
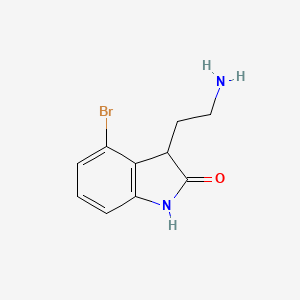
![2-[(2-Iodophenyl)methoxy]acetic acid](/img/structure/B13197325.png)
